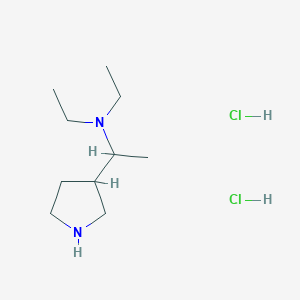
N,N-Diethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride
描述
N,N-Diethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride, also known as N-ethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride and NEPE, is a synthetic compound that has been used in a variety of research applications. It is a derivative of the naturally occurring neurotransmitter, dopamine, and has been studied for its potential use as a therapeutic agent for the treatment of a variety of neurological disorders. NEPE is a potent agonist of dopamine receptors and has been found to have a number of biochemical and physiological effects.
科学研究应用
NEPE has been studied for its potential use as a therapeutic agent for the treatment of a variety of neurological disorders, such as Parkinson's disease and schizophrenia. It has also been investigated for its potential use in the treatment of depression, anxiety, and addiction. In addition, NEPE has been studied for its potential application in the treatment of Alzheimer's disease, Huntington's disease, and other neurological disorders.
作用机制
NEPE is a potent agonist of dopamine receptors and has been found to bind to and activate the dopamine D2 and D3 receptors. It has been found to increase the amount of dopamine released in the brain, which can lead to an increase in the levels of dopamine in the brain. This can lead to an increase in the activity of the dopamine system, which can have a number of beneficial effects on the brain, such as increased alertness, improved concentration, and improved mood.
Biochemical and Physiological Effects
NEPE has been found to have a number of biochemical and physiological effects. It has been found to increase the amount of dopamine released in the brain, which can lead to an increase in the activity of the dopamine system. This can lead to an increase in alertness, improved concentration, and improved mood. In addition, NEPE has been found to reduce the levels of the neurotransmitter, serotonin, which can lead to an increase in anxiety. NEPE has also been found to reduce the levels of the neurotransmitter, norepinephrine, which can lead to an increase in fatigue.
实验室实验的优点和局限性
NEPE has a number of advantages and limitations when used in laboratory experiments. On the one hand, it is a potent agonist of dopamine receptors and has been found to increase the amount of dopamine released in the brain. This can be beneficial for studying the effects of dopamine on the brain and behavior. On the other hand, NEPE can be toxic in high doses and can cause side effects such as nausea, vomiting, and headache.
未来方向
The potential applications of NEPE are still being explored, and there are a number of potential future directions for research. One potential direction is to investigate the use of NEPE as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is to investigate the use of NEPE as a treatment for depression, anxiety, and addiction. Finally, NEPE could be explored as a potential treatment for Alzheimer's disease and Huntington's disease.
属性
IUPAC Name |
N,N-diethyl-1-pyrrolidin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-4-12(5-2)9(3)10-6-7-11-8-10;;/h9-11H,4-8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJQABJZMDDGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485926.png)
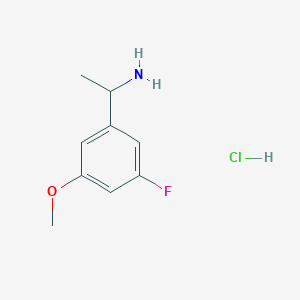
![4-[(1H-imidazol-1-yl)methyl]oxan-4-ol](/img/structure/B1485930.png)
amino}propanenitrile](/img/structure/B1485932.png)

![3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride](/img/structure/B1485935.png)
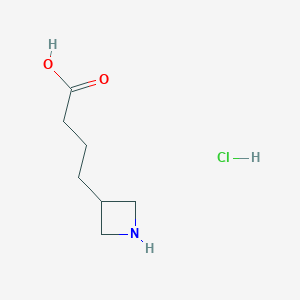

![1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B1485940.png)

![1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone](/img/structure/B1485942.png)
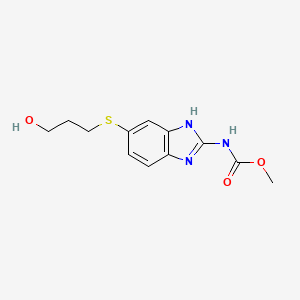
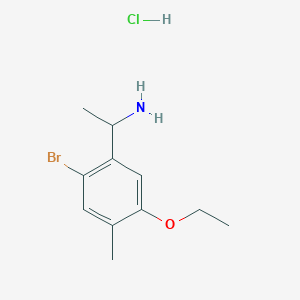
![N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine](/img/structure/B1485948.png)